1-Benzenesulfonyl-7-chloro-2-methyl-4-azaindole
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Overview
Description
1-(Benzenesulfonyl)-7-chloro-2-methyl-pyrrolo[3,2-b]pyridine is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of biological and pharmacological activities, including antibacterial, antitumor, and antiviral effects . This compound is of interest due to its unique structure, which combines a benzenesulfonyl group with a pyrrolo[3,2-b]pyridine core, potentially offering diverse applications in scientific research and industry.
Preparation Methods
The synthesis of 1-(benzenesulfonyl)-7-chloro-2-methyl-pyrrolo[3,2-b]pyridine can be achieved through various synthetic routes. One common method involves the palladium- or copper-catalyzed cross-coupling reaction of primary sulfonamides with aryl halides . This reaction typically requires the use of a strong base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene, to drive the reaction to completion . Industrial production methods may involve similar catalytic processes, optimized for large-scale synthesis.
Chemical Reactions Analysis
1-(Benzenesulfonyl)-7-chloro-2-methyl-pyrrolo[3,2-b]pyridine undergoes various types of chemical reactions, including:
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Common reagents and conditions used in these reactions include palladium or copper catalysts, strong bases, and mild oxidants. Major products formed from these reactions depend on the specific reagents and conditions used but can include various substituted derivatives of the original compound.
Scientific Research Applications
1-(Benzenesulfonyl)-7-chloro-2-methyl-pyrrolo[3,2-b]pyridine has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(benzenesulfonyl)-7-chloro-2-methyl-pyrrolo[3,2-b]pyridine involves its interaction with molecular targets and pathways. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s active site . This inhibition can lead to antibacterial, antitumor, and antiviral effects, depending on the specific enzyme targeted.
Comparison with Similar Compounds
1-(Benzenesulfonyl)-7-chloro-2-methyl-pyrrolo[3,2-b]pyridine can be compared with other sulfonamide derivatives, such as:
1-(Benzenesulfonyl)-5-chloro-1H-pyrrolo[2,3-b]pyridine: This compound has a similar structure but differs in the position of the chlorine atom.
1-(Benzenesulfonyl)-2-methyl-1H-pyrrolo[3,2-b]pyridine: This compound lacks the chlorine atom, which may affect its reactivity and biological activity.
Properties
Molecular Formula |
C14H11ClN2O2S |
---|---|
Molecular Weight |
306.8 g/mol |
IUPAC Name |
1-(benzenesulfonyl)-7-chloro-2-methylpyrrolo[3,2-b]pyridine |
InChI |
InChI=1S/C14H11ClN2O2S/c1-10-9-13-14(12(15)7-8-16-13)17(10)20(18,19)11-5-3-2-4-6-11/h2-9H,1H3 |
InChI Key |
DSPZYTKDSNAGFK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=NC=CC(=C2N1S(=O)(=O)C3=CC=CC=C3)Cl |
Origin of Product |
United States |
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